molecular formula C19H16ClN5OS2 B243926 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Katalognummer B243926
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: PSBNZSLCJJFVHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to interact with various biological systems, making it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the biosynthesis of key cellular components. This disruption of cellular processes ultimately leads to the death of the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide are still being studied. However, it is known that this compound can interact with various biological systems, including the immune system and the central nervous system. These interactions could potentially lead to a range of physiological effects, including changes in inflammation, pain perception, and immune function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potent antimicrobial activity. This makes it a valuable tool for studying bacterial and fungal infections. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure that the compound does not cause harm to the experimental subjects.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One area of interest is the development of new antibiotics based on this compound. Another potential direction is the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential effects on various biological systems.

Synthesemethoden

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-chlorobenzenethiol with 3-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of acetic anhydride. This reaction results in the formation of the desired product, which can be purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

The potential applications of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide are vast and varied. This compound has been shown to exhibit potent antimicrobial activity against various strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Eigenschaften

Molekularformel

C19H16ClN5OS2

Molekulargewicht

429.9 g/mol

IUPAC-Name

2-(4-chlorophenyl)sulfanyl-N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5OS2/c1-2-16-22-23-19-25(16)24-18(28-19)12-4-3-5-14(10-12)21-17(26)11-27-15-8-6-13(20)7-9-15/h3-10H,2,11H2,1H3,(H,21,26)

InChI-Schlüssel

PSBNZSLCJJFVHD-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.